

Application Notes and Protocols for Cell-Based Assays of (R)-Lercanidipine Activity

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Compound of Interest

Compound Name: (R)-Lercanidipine

Cat. No.: B1674759

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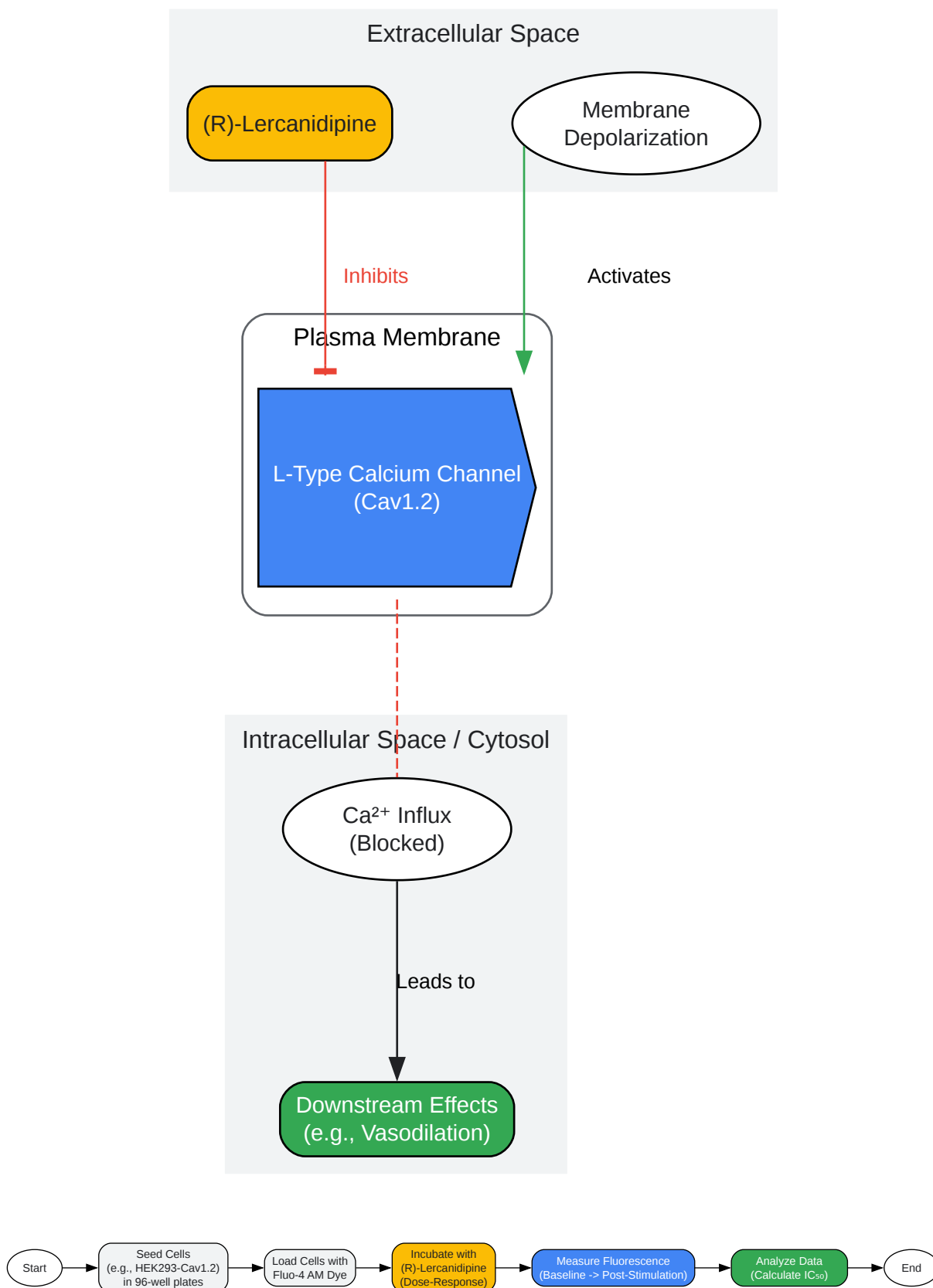
Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] It functions by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels (LTCCs), primarily the Cav1.2 subunit, in the smooth muscle cells of blood vessels.[3][4] This action leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4][5] Lercanidipine is a racemic mixture of two enantiomers, (S)-Lercanidipine and **(R)-Lercanidipine**, with the (S)-enantiomer being the more potent blocker of L-type calcium channels.[3][6] However, studies have also indicated that the (R)-enantiomer may contribute to the overall pharmacological profile, potentially through actions on other channels like T-type calcium channels.[7]

These application notes provide detailed protocols for two key cell-based assays to characterize the activity of **(R)-Lercanidipine**: a primary functional assay to measure its inhibitory effect on L-type calcium channels and a secondary assay to assess its impact on cell viability.

Signaling Pathway of Lercanidipine Action

(R)-Lercanidipine, like other dihydropyridines, physically blocks the L-type voltage-gated calcium channel on the cell membrane. This prevents the influx of extracellular calcium into the cell, which is a critical trigger for the contraction of vascular smooth muscle. The resulting decrease in intracellular calcium leads to muscle relaxation and vasodilation.[4][5]





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